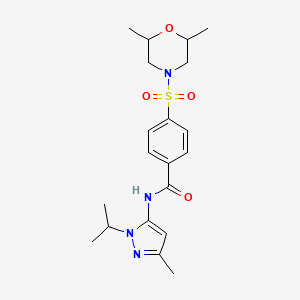

4-((2,6-dimethylmorpholino)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

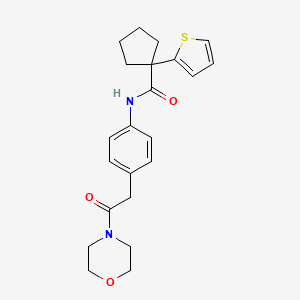

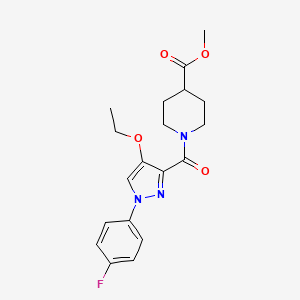

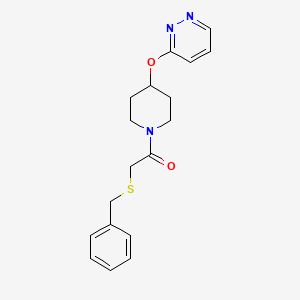

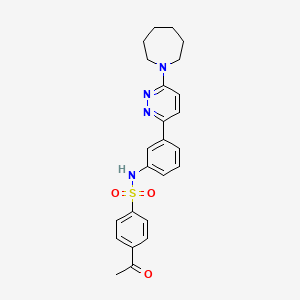

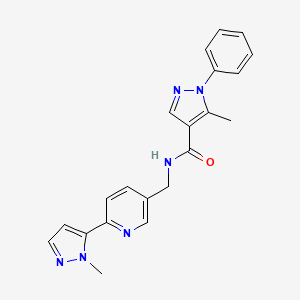

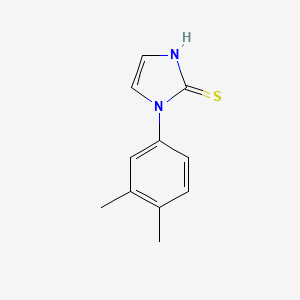

The compound "4-((2,6-dimethylmorpholino)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide" is a complex molecule that appears to be related to a class of compounds that are synthesized for various applications, including potential imaging agents for cancer and other heterocyclic derivatives with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis methods and structural analyses of similar compounds can offer insights into its characteristics.

Synthesis Analysis

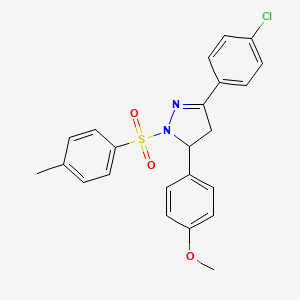

The synthesis of related compounds involves multi-step reactions with varying yields. For instance, the synthesis of a PET imaging agent involved a 9-step process starting from 2,6-difluorobenzoic acid, resulting in a 1% overall chemical yield, which indicates a complex and potentially low-yielding synthesis pathway . Another related synthesis utilized visible-light-promoted reactions of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3, to produce heterocyclic derivatives in good to excellent yields . These methods suggest that the synthesis of the compound may also involve a multi-step process, possibly including sulfonylation reactions and the use of catalysts to improve yields.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as FT-IR and 1H NMR . These techniques provide detailed information about the functional groups and the molecular framework. The presence of a pyrazole ring, as seen in the related compounds, suggests that the compound of interest may also exhibit significant aromatic character and potential for varied electronic interactions, which could be confirmed by similar analytical methods.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include radical cyclization and sulfonylation , as well as desmethylation and radiolabeling . These reactions are indicative of the types of chemical transformations that may be applicable to the compound , such as the introduction of sulfonyl groups or modifications to heterocyclic rings.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, stability, and reactivity of the compound may be influenced by the presence of sulfonyl groups and the heterocyclic framework. The compound's potential as a PET imaging agent or pharmacological agent would also depend on these properties, which could be further investigated through experimental studies.

Applications De Recherche Scientifique

Enzyme Inhibition

Sulfonamide derivatives have been extensively studied for their enzyme inhibitory activities. For instance, pyrazoline benzensulfonamides have been evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity toward various cell lines, suggesting their potential as novel candidates for developing enzyme inhibitors with medical applications (Ozmen Ozgun et al., 2019).

Antimicrobial and Antiproliferative Activities

Novel chloroquinolines, including pyrazolines and sulphonamide derivatives synthesized for medical interest, have shown high biological activity and were screened against bacterial and fungal strains, indicating their potential in antimicrobial applications (Baluja & Chanda, 2017). Similarly, pyrazole-sulfonamide derivatives have exhibited promising antitumor activity, highlighting their potential in cancer research (Mert et al., 2014).

Synthesis and Characterization

Research also includes the synthesis and characterization of various sulfonamide derivatives, aiming to explore their biological and pharmacological potentials. For example, novel benzenesulfonamide derivatives were synthesized and evaluated for their antitumor activity against HepG2 and MCF-7 cell lines, with further studies on their interaction against viral enzymes, demonstrating their comprehensive potential in drug discovery (Fahim & Shalaby, 2019).

Drug Design and Development

The integration of sulfonamide pharmacophores in drug design is a significant area of research. Sulfonamides have been coupled with other pharmacologically active scaffolds to create hybrid compounds, which have been explored for a variety of biological activities, including antibacterial, antitumor, and enzyme inhibitory effects. This approach exemplifies the versatility of sulfonamides in medicinal chemistry and their potential in developing multifunctional therapeutic agents (Ghomashi et al., 2022).

Propriétés

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4S/c1-13(2)24-19(10-14(3)22-24)21-20(25)17-6-8-18(9-7-17)29(26,27)23-11-15(4)28-16(5)12-23/h6-10,13,15-16H,11-12H2,1-5H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNAIRQBWKPJJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,6-dimethylmorpholino)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)

![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)